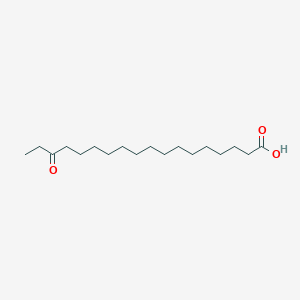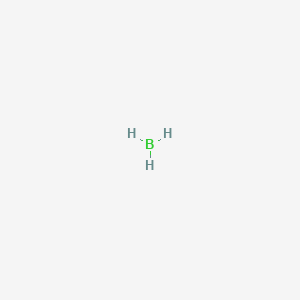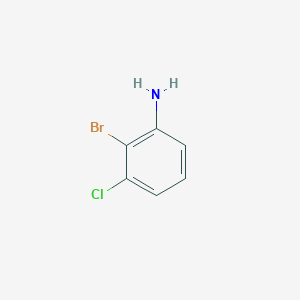
2-溴-3-氯苯胺
描述
2-Bromo-3-chloroaniline is an organic compound with the molecular formula C6H5BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the second and third positions, respectively
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method to synthesize 2-Bromo-3-chloroaniline involves the direct halogenation of aniline derivatives.
Reduction of Nitro Compounds: Another method involves the reduction of 2-bromo-3-chloronitrobenzene.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Types of Reactions:
Electrophilic Aromatic Substitution: 2-Bromo-3-chloroaniline can undergo electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Reduction: Iron powder (Fe) in the presence of acetic acid (CH3COOH), ethanol (C2H5OH), and water (H2O).
Major Products:
Electrophilic Substitution: Products depend on the nature of the electrophile used. For example, nitration would yield 2-bromo-3-chloro-4-nitroaniline.
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium methoxide (NaOCH3) could yield 2-bromo-3-chloro-4-methoxyaniline.
科学研究应用
2-Bromo-3-chloroaniline has several applications in scientific research:
作用机制
Target of Action
2-Bromo-3-chloroaniline is a unique chemical compound with the molecular formula C6H5BrClN . It’s important to note that the targets of a compound can vary based on the biological system or organism in which it is studied.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can impact the compound’s stability and its interactions with its targets . .
相似化合物的比较
2-Bromo-4-chloroaniline: Similar structure but with chlorine at the fourth position.
3-Bromo-2-chloroaniline: Similar structure but with bromine at the third position.
2-Chloro-3-bromoaniline: Similar structure but with reversed positions of bromine and chlorine.
Uniqueness: 2-Bromo-3-chloroaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
属性
IUPAC Name |
2-bromo-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMLFBYFNAPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474294 | |
| Record name | 2-bromo-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96558-73-5 | |
| Record name | 2-bromo-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



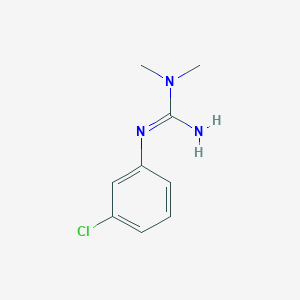
![5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI)](/img/structure/B79441.png)
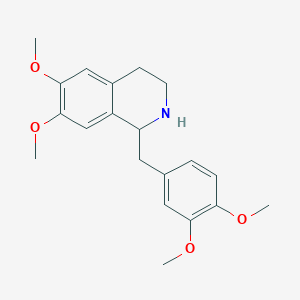
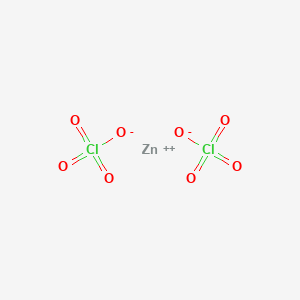
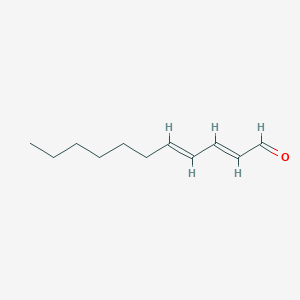
![2-[3-(cyclohexylamino)propyl]guanidine](/img/structure/B79449.png)

